molecular formula C8H7N3O3 B15272304 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid

2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid

Cat. No.: B15272304
M. Wt: 193.16 g/mol
InChI Key: BEOYVQIFBWNWFQ-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-yn-1-yloxy group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Prop-2-yn-1-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) with prop-2-yn-1-ol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine-5-carboxylic acid: Similar structure but lacks the prop-2-yn-1-yloxy group.

    2-[(Prop-2-yn-1-yloxy)amino]pyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yloxy group and the amino group on the pyrimidine ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-(prop-2-ynoxyamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-2-3-14-11-8-9-4-6(5-10-8)7(12)13/h1,4-5H,3H2,(H,12,13)(H,9,10,11)

InChI Key

BEOYVQIFBWNWFQ-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=C(C=N1)C(=O)O

Origin of Product

United States

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